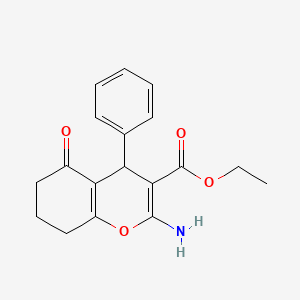

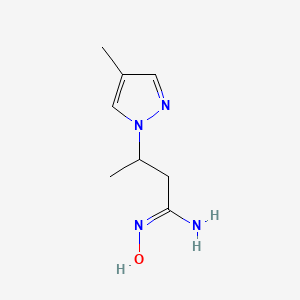

![molecular formula C20H16N4O B2492068 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354132-03-9](/img/structure/B2492068.png)

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a class of heterocyclic compounds that have been studied for over a century . They are useful intermediates/subunits for the development of molecules of pharmaceutical or biological interest .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .Chemical Reactions Analysis

The chemistry of aza-heterocycles, including benzimidazoles, has received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine .Physical And Chemical Properties Analysis

The properties of benzimidazole and its derivatives have been studied over more than one hundred years. Benzimidazole derivatives are useful intermediates/subunits for the development of molecules of pharmaceutical or biological interest .科学的研究の応用

Anticancer Activity

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. The compound’s ability to interfere with cell cycle progression and disrupt DNA replication makes it an interesting candidate for further study in cancer therapy .

Kinase Inhibition

This compound has been explored as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By selectively inhibiting specific kinases, 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may offer therapeutic benefits in kinase-driven disorders .

Anti-Inflammatory Properties

Inflammation contributes to numerous diseases, from autoimmune conditions to cardiovascular disorders. Preliminary studies suggest that this compound possesses anti-inflammatory properties. Researchers have investigated its effects on inflammatory mediators and pathways, making it a potential lead for drug development .

Antimicrobial Activity

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has demonstrated antimicrobial activity against bacteria and fungi. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Researchers are exploring its potential as a novel antimicrobial agent .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Some studies indicate that this compound may have neuroprotective effects by modulating oxidative stress, reducing inflammation, and enhancing neuronal survival. Further investigations are needed to validate its efficacy in treating neurodegenerative conditions .

Photophysical Applications

Beyond its biological activities, 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in sensors, imaging, and optoelectronic devices .

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c1-13-10-19(22-14-6-5-7-15(11-14)25-2)24-18-9-4-3-8-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWFCZWZPRABEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)

![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)

![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)